molecular formula C11H25NO2Si B2722729 N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine CAS No. 1616924-64-1

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine

Cat. No. B2722729
Key on ui cas rn: 1616924-64-1
M. Wt: 231.411
InChI Key: FQUNDUIRVDRSPV-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

To a stirred solution of oxetan-3-one (1 g, 13.87 mmol) in methanol (40 mL) was added 2-(tert-butyl-dimethylsilanyloxy)-ethylamine (2.7 mg, 15.27 mmol). The mixture was stirred for 30 min at room temperature after cooling, Na(CN)BH3 was added portion-wise, followed by stirring at room temperature for 2 h. The reaction mixture was quenched with water, extracted with dichloromethane (3×30 mL). The organic part was concentrated, dried and purified by Combi-Flash column (eluted at 20-50% ethyl acetate in hexane) to get [2-(tert-butyl-dimethylsilanyloxy)-ethyl]-oxetan-3-yl-amine (8 g) (1.5 g, 46.71%) as a light yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na(CN)BH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=O)[CH2:2]1.[Si:6]([O:13][CH2:14][CH2:15][NH2:16])([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]>CO>[Si:6]([O:13][CH2:14][CH2:15][NH:16][CH:3]1[CH2:2][O:1][CH2:4]1)([C:9]([CH3:11])([CH3:12])[CH3:10])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
2.7 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCN
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Na(CN)BH3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic part was concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by Combi-Flash column (eluted at 20-50% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCNC1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 46.71%
YIELD: CALCULATEDPERCENTYIELD 249.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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